Disodium oxybis(decylbenzenesulphonate) is a chemical compound classified under benzenesulfonic acids. Its molecular formula is with a molecular weight of approximately 656.8 g/mol. This compound is known for its surfactant properties, primarily used in various industrial applications. The structure features two decylbenzenesulfonate moieties linked by an ether bond, which contributes to its effectiveness as a surfactant and dispersant in formulations .
These reactions are significant as they can influence the stability and efficacy of the compound in various applications .
The synthesis of disodium oxybis(decylbenzenesulphonate) typically involves the following steps:
This multi-step synthesis allows for the precise control of the product's characteristics, such as hydrophilicity and hydrophobicity .
Disodium oxybis(decylbenzenesulphonate) finds utility in various fields:
These applications leverage its unique chemical structure and properties, making it valuable across different industries .
Research on interaction studies involving disodium oxybis(decylbenzenesulphonate) indicates that it interacts with various biological systems through its surfactant properties. Its ability to disrupt lipid bilayers suggests potential effects on cell membranes, which could influence drug delivery systems or toxicity assessments in aquatic organisms. Additionally, studies on its interactions with other surfactants or additives are crucial for optimizing formulations in commercial products .
Disodium oxybis(decylbenzenesulphonate) shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Disodium hexadecylbenzenesulfonate | Longer hydrophobic chain; higher molecular weight | |
Disodium dodecylbenzenesulfonate | Intermediate hydrophobic chain; different applications | |
Disodium decyldiphenyl ether disulfonate | Similar structure but fewer functional groups |
Disodium oxybis(decylbenzenesulphonate) stands out due to its dual decyl chains providing enhanced hydrophobicity compared to similar compounds, making it particularly effective in applications requiring strong surface activity .
The systematic IUPAC name for this compound is disodium 3-[decyl(4-sulfonatophenoxy)phenyl]benzene-1-sulfonate, derived from its structural components:
The structural formula is represented as:
$$ \text{C}{32}\text{H}{48}\text{Na}2\text{O}7\text{S}_2 $$
A 2D skeletal structure depicts two decylbenzene units bridged by an oxygen atom, with sulfonate groups para to the ether linkage.
The compound is uniquely identified by:
The molecular formula $$ \text{C}{32}\text{H}{48}\text{Na}2\text{O}7\text{S}_2 $$ corresponds to a molecular weight of 656.8 g/mol, calculated as follows:
Isomerism arises from:
A comparison of common isomers is provided below:
Isomer Type | Structural Feature | Prevalence in Industry |
---|---|---|
Para-sulfonate | Sulfonate groups at para positions | High (>80%) |
Ortho-sulfonate | Sulfonate groups at ortho positions | Low (<5%) |
Linear decyl chain | Unbranched C₁₀H₂₁ group | Moderate (~60%) |
Branched decyl chain | Methyl or ethyl branching in the alkyl chain | Rare (~10%) |